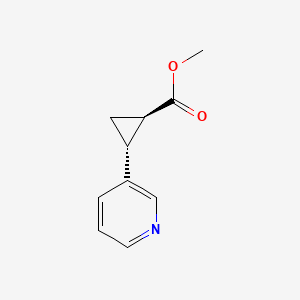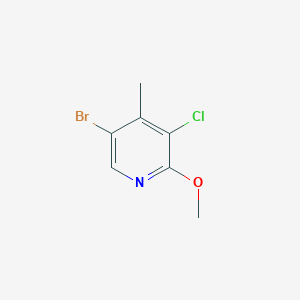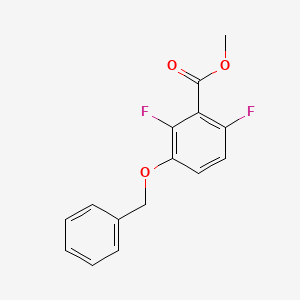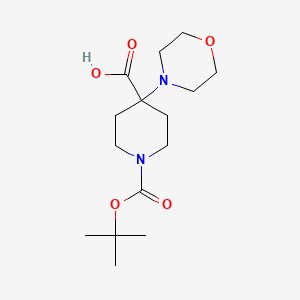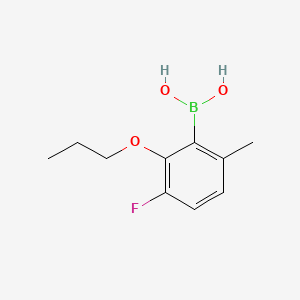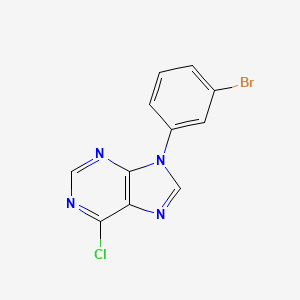
9-(3-Bromophenyl)-6-chloro-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Bromophenyl)-6-chloro-9H-purine: is an organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-6-chloro-9H-purine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 9-(3-Bromophenyl)-6-chloro-9H-purine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound. Other coupling reactions, such as Heck or Sonogashira couplings, could also be relevant.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethylformamide (DMF).
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
Chemistry: In chemistry, 9-(3-Bromophenyl)-6-chloro-9H-purine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals. Purine derivatives are known for their roles in various biological processes, and modifications to the purine ring can lead to compounds with antiviral, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings. Its reactivity and functional groups make it suitable for various applications in material science.
作用機序
The mechanism of action for 9-(3-Bromophenyl)-6-chloro-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, influencing cellular processes. The bromophenyl and chlorine groups could enhance binding affinity or selectivity for certain molecular targets, such as kinases or nucleic acids .
類似化合物との比較
9-(3-Bromophenyl)-9H-carbazole: This compound shares the bromophenyl group but has a different core structure, leading to different chemical properties and applications.
6-Chloropurine: Lacks the bromophenyl group, making it less versatile in certain synthetic applications.
9-Phenyl-9H-purine:
Uniqueness: The presence of both bromine and chlorine atoms in 9-(3-Bromophenyl)-6-chloro-9H-purine makes it unique compared to other purine derivatives. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
分子式 |
C11H6BrClN4 |
|---|---|
分子量 |
309.55 g/mol |
IUPAC名 |
9-(3-bromophenyl)-6-chloropurine |
InChI |
InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H |
InChIキー |
FEVKROXXTAIPNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)N2C=NC3=C2N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



